3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine
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Overview
Description
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine is a synthetic organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[ethoxy-(3-chloro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine
- 2-[ethoxy-(3-fluoro-4-hydroxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine
Uniqueness
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
33210-47-8 |
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Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C16H23FN2O2/c1-5-21-14(15-18-9-16(2,3)10-19-15)11-6-7-13(20-4)12(17)8-11/h6-8,14H,5,9-10H2,1-4H3,(H,18,19) |
InChI Key |
ZOFWONFMAOYWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1)OC)F)C2=NCC(CN2)(C)C |
Origin of Product |
United States |
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